molecular formula C21H19FN2O5S B12189962 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

Cat. No.: B12189962
M. Wt: 430.5 g/mol
InChI Key: CRJBJBPTAGDYSC-ZDLGFXPLSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-2,4-dione core with a (5Z)-4-fluorobenzylidene substituent at position 5 and a branched acetamide group at position 2. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, influencing molecular stacking and target binding .

Thiazolidinones are known for diverse bioactivities, including anticonvulsant, antimicrobial, and hypoglycemic effects. The fluorinated benzylidene group in this compound likely improves metabolic stability and electron-withdrawing properties, while the phenolic hydroxyl group may enhance antioxidant capacity .

Properties

Molecular Formula

C21H19FN2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

InChI

InChI=1S/C21H19FN2O5S/c1-23(11-17(26)14-4-8-16(25)9-5-14)19(27)12-24-20(28)18(30-21(24)29)10-13-2-6-15(22)7-3-13/h2-10,17,25-26H,11-12H2,1H3/b18-10-

InChI Key

CRJBJBPTAGDYSC-ZDLGFXPLSA-N

Isomeric SMILES

CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O

Canonical SMILES

CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazolidinone ring, followed by the introduction of the fluorobenzylidene group through a condensation reaction. The final steps involve the attachment of the hydroxyphenyl and hydroxyethyl groups under controlled conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to alcohols.

    Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazolidinone structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Mechanism of Action:

  • The compound may interfere with cell cycle regulation and promote programmed cell death through the activation of apoptotic pathways.
  • It has been shown to modulate signaling pathways associated with cancer progression, such as the NF-kB and MAPK pathways.

Case Study:
In a study published in the International Journal of Molecular Sciences, derivatives of thiazolidinones demonstrated cytotoxic effects against breast cancer cells, suggesting that modifications to the structure can enhance their therapeutic efficacy .

Neuroprotective Effects

There is growing evidence that thiazolidinone derivatives can offer neuroprotection against oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's.

Mechanism of Action:

  • The compound may act as an antioxidant, scavenging free radicals and reducing neuronal damage.
  • It could also modulate neurotransmitter systems, enhancing cognitive function and memory retention.

Case Study:
A recent investigation highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, where they reduced markers of oxidative stress and inflammation .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Its thiazolidinone scaffold is known to disrupt bacterial cell wall synthesis.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes findings from multiple studies indicating the effectiveness of thiazolidinone derivatives against common bacterial strains.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Structural Analogues of Thiazolidinone Derivatives

Key structural variations among analogs include:

  • Benzylidene substituents (e.g., nitro, methoxy, pyridinyl).
  • Thiazolidinone core modifications (e.g., 2-thioxo vs. 2,4-dioxo).
  • Acetamide side-chain diversity (e.g., aryl, heteroaryl, or alkyl substitutions).
Table 1: Structural and Functional Comparison
Compound Name Benzylidene Substituent Acetamide Substituent Molecular Weight (g/mol) Bioactivity Key Reference
Target Compound 4-Fluorophenyl N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methyl ~497.5* Hypothesized: Anticancer, Antioxidant
5Z-(3-Nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) 3-Nitrobenzylidene Thiazol-2-ylimino ~335.4 Anticonvulsant (ED50: 28 mg/kg)
P19 (HDAC8 Inhibitor) Pyridin-2-ylmethylene Benzo[d]thiazol-2-yl ~438.5 HDAC8 Inhibition (IC50: 0.9 µM)
5-(4-Hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione (Hypoglycemic Agent) 4-Hydroxy-3-methoxyphenyl N-Substituted alkyl/aryl ~356.4 Hypoglycemic (50% glucose reduction)
4-[(Z)-4-Nitrobenzylidene]-2-(thiazol-2-ylimino)thiazolidin-5-one (Les-6222) 4-Nitrobenzylidene Thiazol-2-ylimino ~349.3 Anticonvulsant, Low Toxicity (LD50 > 500 mg/kg)

*Calculated based on molecular formula.

Structure-Activity Relationship (SAR) Insights

  • Benzylidene Substituents: Electron-withdrawing groups (e.g., -NO2, -F) enhance anticonvulsant and enzyme inhibitory activities by increasing electrophilicity and binding affinity . Hydroxyl and methoxy groups improve antioxidant and hypoglycemic effects via radical scavenging and PPAR-γ activation .
  • Core Modifications :
    • Replacement of 2,4-dioxo with 2-thioxo (rhodanine derivatives) shifts activity toward antimicrobial and antiviral targets due to altered redox properties .
  • Acetamide Side Chains :
    • Bulky N-substituents (e.g., benzo[d]thiazol-2-yl in P19) enhance HDAC8 selectivity, while hydrophilic groups (e.g., hydroxy-phenethyl in the target compound) improve solubility and blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

  • Target Compound :
    • Predicted logP: ~2.1 (moderate lipophilicity due to polar hydroxy groups).
    • High HPLC purity (>97%) inferred from analogs synthesized via similar routes .
  • Anticonvulsant Analogs :
    • Compounds like Ib and Les-6222 show ED50 values <30 mg/kg in pentylenetetrazole-induced seizures, with low neurotoxicity .
  • HDAC8 Inhibitors :
    • Pyridinylmethylene derivatives (P19-P22) exhibit IC50 values <1 µM, attributed to chelation with Zn²⁺ in the enzyme active site .

Biological Activity

The compound 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide exhibits a range of biological activities that merit detailed exploration. This compound, characterized by its unique thiazolidinone structure and various functional groups, has shown potential in multiple therapeutic areas including anticancer and antimicrobial applications.

Chemical Structure and Properties

  • Molecular Formula : C20H17FN2O4S
  • Molecular Weight : 400.4 g/mol
  • IUPAC Name : 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

The compound features a thiazolidine ring, a fluorobenzylidene moiety, and a hydroxyphenyl ethyl side chain, contributing to its diverse biological interactions and activities .

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression or microbial resistance.
  • Modulate Receptor Activity : The compound can interact with cellular receptors, potentially altering signal transduction pathways.
  • Influence Gene Expression : It may affect the transcription of genes related to cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HT29 (colon cancer), and H460 (lung cancer).
  • Mechanism : Induces apoptosis through intrinsic pathways, potentially by inhibiting topoisomerase enzymes .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.97Apoptosis induction
HT291.09Topoisomerase inhibition
H460TBDTBD

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties:

  • Target Organisms : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Inhibition Zones : Comparable to standard antibiotics like Ampicillin.

Table 2: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Activity Index (%)
Staphylococcus aureus2291.66
Escherichia coli2688.46

Case Studies

  • Study on Anticancer Efficacy :
    • A systematic evaluation of thiazolidinone derivatives revealed that compounds similar to the target compound inhibited cell viability in glioblastoma multiform cells significantly .
    • The study reported that specific structural modifications increased the anticancer activity.
  • Antimicrobial Evaluation :
    • In another study focused on thiazolidine derivatives, the synthesized compounds exhibited varying degrees of antibacterial activity against both E. coli and S. aureus, with some derivatives showing inhibition percentages exceeding those of traditional antibiotics .

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